2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid
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Overview
Description
2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrazole ring through an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar benzoic acid moiety and are known for their diverse biological activities.
Imidazole Compounds: Imidazole-containing compounds are structurally related and have a wide range of applications in medicinal chemistry.
Uniqueness
What sets 2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid apart is its unique combination of a pyrazole ring and a benzoic acid moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H19N3O2 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[[(1-butan-2-ylpyrazol-3-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C15H19N3O2/c1-3-11(2)18-9-8-14(17-18)16-10-12-6-4-5-7-13(12)15(19)20/h4-9,11H,3,10H2,1-2H3,(H,16,17)(H,19,20) |
InChI Key |
HZOIRSAASRVDPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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